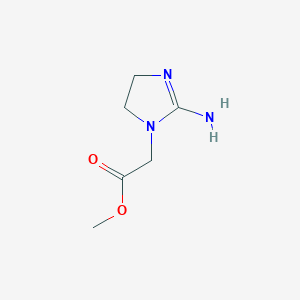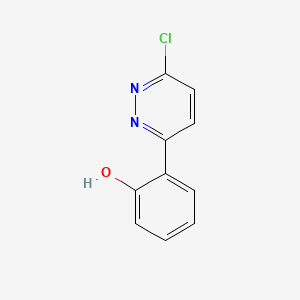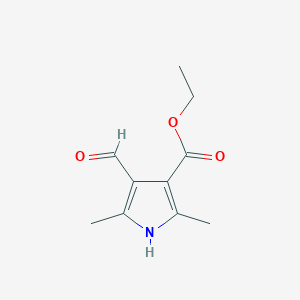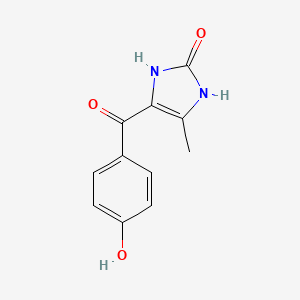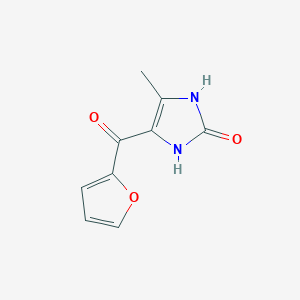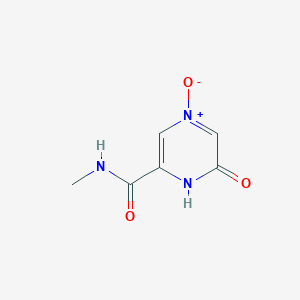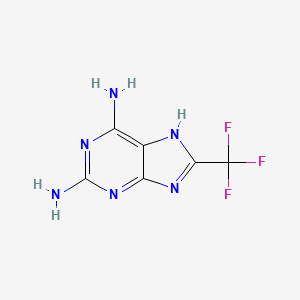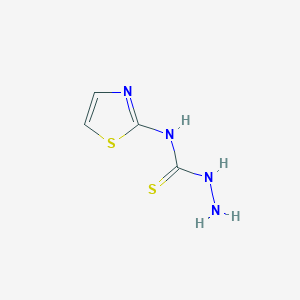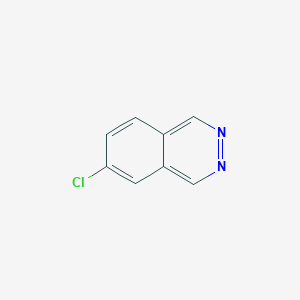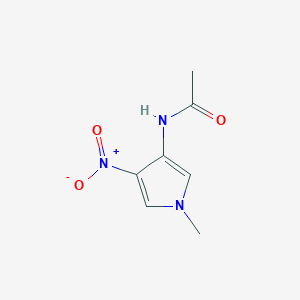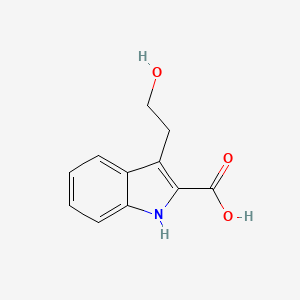
3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
3-(2-Hydroxyethyl)-1H-indole-2-carboxylic acid: is an organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This compound features an indole core with a carboxylic acid group at the second position and a hydroxyethyl group at the third position, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. The resulting indole derivative can then be functionalized to introduce the hydroxyethyl and carboxylic acid groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve multi-step processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid.
Reduction: Formation of 3-(2-hydroxyethyl)-1H-indole-2-methanol.
Substitution: Introduction of various substituents on the indole ring, leading to a diverse range of indole derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(2-Hydroxyethyl)-1H-indole-2-carboxylic acid is used as a building block in the synthesis of more complex indole derivatives. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the structure-activity relationships of indole derivatives. It serves as a model compound for investigating the biological activities of indole-based molecules.
Medicine: Indole derivatives are known for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This compound can be used as a precursor in the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function.
Comparaison Avec Des Composés Similaires
3-(2-Hydroxyethyl)-1H-indole: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
Indole-2-carboxylic acid: Lacks the hydroxyethyl group, limiting its biological activity.
3-(2-Bromoethyl)-1H-indole-2-carboxylic acid: Contains a bromo group instead of a hydroxy group, altering its reactivity and applications.
Uniqueness: 3-(2-Hydroxyethyl)-1H-indole-2-carboxylic acid is unique due to the presence of both hydroxyethyl and carboxylic acid groups. This combination of functional groups enhances its reactivity and allows for a wide range of chemical modifications, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-6-5-8-7-3-1-2-4-9(7)12-10(8)11(14)15/h1-4,12-13H,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPQCBDJFGTCJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586359 | |
| Record name | 3-(2-Hydroxyethyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77903-96-9 | |
| Record name | 3-(2-Hydroxyethyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-Methyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethanone](/img/structure/B3358134.png)
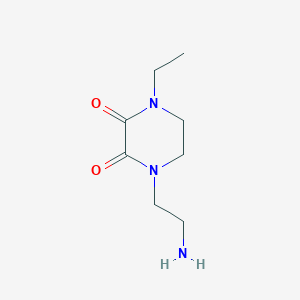
![4-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3358146.png)

